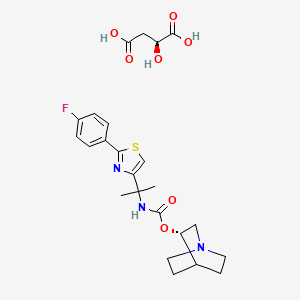
Ibiglustat succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Venglustat, also known as Ibiglustat, GZ402671, GZ-452; Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.
Wissenschaftliche Forschungsanwendungen
Immunization and Inflammatory Bowel Disease
A study by Melmed et al. (2010) in "The American Journal of Gastroenterology" explored the impact of immunosuppression on immune responses to pneumococcal vaccination in patients with inflammatory bowel disease (IBD). The study showed that immune response to pneumococcal polysaccharide vaccines is impaired in patients with Crohn's disease on combination immunosuppressive therapy (Melmed et al., 2010).
Antidepressants and Inflammatory Bowel Disease
Macer et al. (2017) in "Inflammatory Bowel Diseases" conducted a systematic review to evaluate the efficacy of antidepressants on IBD activity. The review suggested that antidepressants might have a positive impact on the course of IBD, although conclusive evidence was lacking due to the absence of randomized trials (Macer et al., 2017).
Modulators of Sphingolipid Metabolism in Lung Inflammation
Dechecchi et al. (2011) in the "American Journal of Respiratory Cell and Molecular Biology" investigated the effects of miglustat, a drug affecting ceramide metabolism, on lung inflammation. This study is relevant because miglustat is structurally related to Ibiglustat succinate. It was found that both miglustat and amitriptyline could reduce immune response and decrease the Pseudomonas aeruginosa-induced accumulation of ceramide, suggesting potential therapeutic benefits in treating pulmonary disorders (Dechecchi et al., 2011).
Role of Succinate in Intestinal Inflammation
A study by Connors et al. (2018) in "Nutrients" discussed the role of succinate, a component of Ibiglustat succinate, in intestinal inflammation. The study highlighted that elevated succinate levels in the gut are associated with inflammatory bowel disease and other forms of intestinal inflammation (Connors et al., 2018).
Immunosuppressive Therapies and Vaccination Response
The study by Nguyen et al. (2015) in "Digestive Diseases and Sciences" analyzed the effect of immunosuppressive therapies for IBD on vaccine response. They found a significantly lower response to routine vaccinations in patients on immunosuppressive therapy, which is crucial for considering vaccination strategies in patients possibly treated with Ibiglustat succinate (Nguyen et al., 2015).
Succinate as an Initiator in Tumorigenesis
Two studies by Zhao et al. (2017) in "Oncotarget" explored the role of succinate in tumorigenesis. They found that succinate accumulation is observed in various malignancies and can act as a carcinogenic initiator, indicating its potential role in cancer progression and treatment (Zhao et al., 2017) (Zhao et al., 2017).
Eigenschaften
CAS-Nummer |
1629063-78-0 |
|---|---|
Produktname |
Ibiglustat succinate |
Molekularformel |
C24H30FN3O7S |
Molekulargewicht |
523.5764 |
IUPAC-Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1 |
InChI-Schlüssel |
SQXUKOJKIWCALK-PKLMIRHRSA-N |
SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GZ/SAR402671A; Ibiglustat L-malate; Genz-682452-AU; SAR402671A; GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
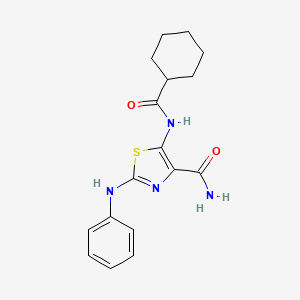
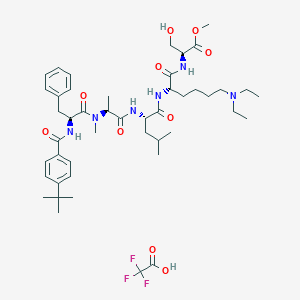
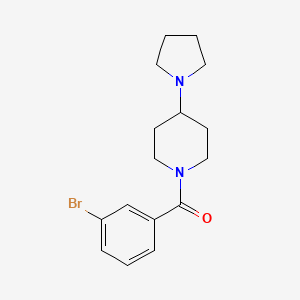

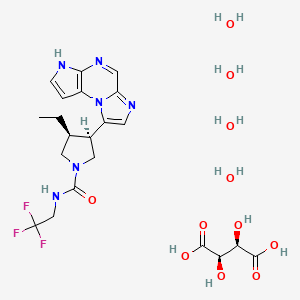

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)
![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)
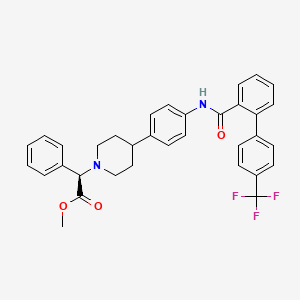
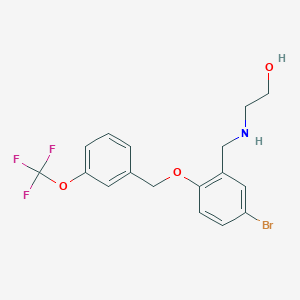
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)